molecular formula C20H20N4O4S B2476895 Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate CAS No. 2413899-89-3

Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate

Cat. No. B2476895
M. Wt: 412.46
InChI Key: CUUHRTIWRHEJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as EAI045 and is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) and HER2.

Scientific Research Applications

Reaction Mechanisms and Derivative Synthesis

  • Ethyl Ester Formation : Ethyl esters, like the one studied here, are formed through reactions between 1H-indazol-3-ol and ethyl chloroacetate. This process can lead to various derivatives, including Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate (Bonanomi & Palazzo, 1977).

  • Novel Thiofibrate Synthesis : The compound represents a class of novel thiofibrates, which are synthesized through reactions involving mercapto benzoxazoles or amines with ethyl bromoacetate (NiranjanM & ChaluvarajuK, 2018).

  • Derivative Formation in Chemical Reactions : In a study, ethyl (1,2-benzisothiazol-3-yl)cyanoacetate was shown to exist as a mixture of tautomers, leading to the formation of various derivatives, similar to the compound (Carrington et al., 1972).

  • Pharmacological Properties : Certain derivatives formed by reactions involving compounds like ethyl bromoacetate have been studied for their pharmacological properties, specifically their effects on the central nervous system (Maliszewska-Guz et al., 2005).

Molecular Docking and Inhibition Studies

  • α-Glucosidase and β-Glucosidase Inhibition : Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, a similar class of compounds, have been studied for their inhibition activities against α-glucosidase and β-glucosidase, demonstrating significant inhibition potential (Babar et al., 2017).

  • Antimicrobial Agent Synthesis : Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a compound related to the one , was synthesized and screened for antibacterial and antifungal activities, highlighting the potential of these compounds in antimicrobial research (Desai et al., 2007).

Synthesis of Novel Derivatives

  • Novel Heterocyclic Systems : Research has been conducted on synthesizing novel heterocyclic systems using ethyl compounds, showing the versatility and broad applicability of such compounds in creating new chemical entities (Kanno et al., 1991).

  • Fungicidal Activity : Studies have shown that derivatives synthesized from compounds like ethyl cyanoacetate exhibit fungicidal activity, indicating the potential agricultural applications of these compounds (El-Telbani et al., 2007).

properties

IUPAC Name

ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-2-28-19(26)11-24-16-9-14(8-7-13(16)10-22-24)23-20(27)15-5-3-4-6-17(15)29-12-18(21)25/h3-10H,2,11-12H2,1H3,(H2,21,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUHRTIWRHEJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3SCC(=O)N)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate

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